molecular formula C23H29ClN2O5S B2498629 3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide CAS No. 921916-81-6

3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide

Cat. No. B2498629
CAS RN: 921916-81-6
M. Wt: 481
InChI Key: TWCOMXSBCTWLAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b][1,4]oxazepine derivatives involves novel one-pot multicomponent reactions, highlighting the efficiency and versatility of these methods. For example, a study by Shaabani et al. (2010) outlines a novel approach for the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives via a one-pot multicomponent reaction, demonstrating the compound's complex synthesis process and the innovative methods used to create such molecules (Shaabani et al., 2010).

Molecular Structure Analysis

The detailed molecular structure of compounds closely related to the one often involves sophisticated arrangements and bonding patterns, indicative of their potential for diverse chemical reactivity and applications. Studies on the crystal structure and molecular docking, such as those by Al-Hourani et al. (2015), provide insights into the spatial arrangement and potential intermolecular interactions, which are crucial for understanding the compound's chemical behavior and applications (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Research on related sulfonamide compounds, as conducted by Sapegin et al. (2018), reveals the diverse chemical reactivity and the potential for creating novel classes of compounds. These studies show the compounds' capabilities to engage in various chemical reactions, leading to the formation of complex molecules with unique properties and potential applications (Sapegin et al., 2018).

Scientific Research Applications

Carbonic Anhydrase Inhibitors

The research on [1,4]oxazepine-based sulfonamides revealed their strong inhibition of therapeutically relevant human carbonic anhydrases. The study highlighted the dual role of the primary sulfonamide functionality, enabling the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group, which is crucial for the inhibition of carbonic anhydrase enzymes (Sapegin et al., 2018).

Photodynamic Therapy Applications

Another study focused on a novel zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating remarkable potential for Type II photosensitizers in the treatment of cancer through photodynamic therapy. The compounds showed high singlet oxygen quantum yield, important for effective Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Synthesis and Chemical Properties

Research into the synthesis and properties of dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines demonstrated the construction of a rare heterocyclic system, indicating the versatility of [1,4]oxazepine derivatives in synthesizing complex molecular architectures for potential applications in drug development and material science (Sapegin et al., 2012).

Novel Fused Oxazapolycyclic Skeletons

The creation of novel fused oxazapolycyclic skeletons with strong blue emission properties suggests applications in the development of new optical materials and fluorescent markers. This work exemplifies the potential of [1,4]oxazepine derivatives in contributing to the advancement of photophysical studies and the design of optical materials (Petrovskii et al., 2017).

Multicomponent Syntheses

A novel one-pot multicomponent reaction was developed for synthesizing tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives, showcasing the chemical versatility and efficiency of generating complex molecules from simple precursors, which is crucial for pharmaceutical research and development (Shaabani et al., 2010).

properties

IUPAC Name

3-chloro-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O5S/c1-15(2)10-11-26-19-12-16(6-8-21(19)31-14-23(3,4)22(26)27)25-32(28,29)17-7-9-20(30-5)18(24)13-17/h6-9,12-13,15,25H,10-11,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCOMXSBCTWLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide

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